2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid
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Overview
Description
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid is a complex organic compound that features a cyano group, pyridyl groups, and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-6-(3-pyridyl)-2-pyridylthiol with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ion.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and pyridyl groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-6-(2-pyridyl)-2-pyridylthio)acetic acid
- 2-(3-Cyano-6-(4-pyridyl)-2-pyridylthio)acetic acid
- 2-(3-Cyano-6-(2-thienyl)-2-pyridylthio)acetic acid
Uniqueness
2-(3-Cyano-6-(3-pyridyl)-2-pyridylthio)acetic acid is unique due to the specific positioning of the cyano and pyridyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-6-9-3-4-11(10-2-1-5-15-7-10)16-13(9)19-8-12(17)18/h1-5,7H,8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNQVDMVIPCWQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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